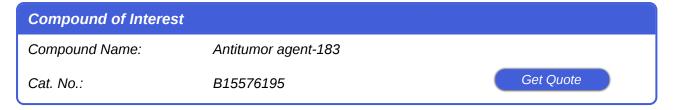


Application Notes and Protocols: Anticancer Agent miR-183 in In Vivo Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-183 (miR-183) has emerged as a significant regulator in the progression of various cancers. Functioning as a small non-coding RNA, it post-transcriptionally modulates the expression of multiple target genes, thereby influencing critical cellular processes such as proliferation, apoptosis, and metastasis. Depending on the specific cancer type, miR-183 can act as either an oncogene or a tumor suppressor, making it a compelling target for therapeutic intervention. These application notes provide an overview of the preclinical application of miR-183 mimics and inhibitors (antagomirs) in in vivo mouse cancer models, including generalized dosage information, experimental protocols, and relevant signaling pathways.

Data Presentation: Dosage and Administration of miRNA Therapeutics in Mouse Models

While specific in vivo dosage data for miR-183 mimics and inhibitors is not extensively documented across a wide range of cancer models, the following tables provide a summary of typical dosages and administration routes used for miRNA therapeutics in preclinical mouse studies. This information can serve as a starting point for designing in vivo experiments with miR-183.

Table 1: Systemic Administration of miRNA Mimics in Mouse Models



miRNA Mimic	Cancer Model	Mouse Strain	Dosage	Route of Adminis tration	Vehicle	Frequen cy	Referen ce
miR-34a	Non- Small Cell Lung Cancer (NSCLC)	Kras LSL- G12D	1 mg/kg	Intraveno us (tail vein)	Neutral Lipid Emulsion	Twice weekly	[1]
miR-124	General biodistrib ution	Not specified	20 μ g/mouse	Intraveno us (tail vein)	Neutral Lipid Emulsion	Single dose	[1]
miR-143	Osteosar coma Lung Metastasi s	Not specified	50 μ g/mouse	Intraveno us (tail vein)	Atelocoll agen	Every 3 days for 9 doses	[2]

Table 2: Systemic and Local Administration of miRNA Inhibitors (Antagomirs) in Mouse Models

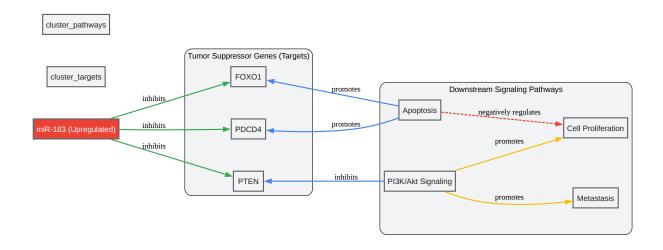


Antagomi r	Cancer Model	Mouse Strain	Dosage	Route of Administr ation	Frequenc y	Referenc e
General	Various	Not specified	5-80 μg/g body weight	Intravenou s, Intraperiton eal	3 injections	[3]
General	Various	15-20g mouse	200 nmol/mous e	Intravenou s	3 injections	[3]
Antagomir- 10b	Metastatic Breast Cancer	Not specified	50 mg/kg	Intravenou s	Twice weekly for 3 weeks	[4]
Antagomir- 16	General	Not specified	80 mg/kg	Intravenou s	3 injections	[4]
General	Xenograft	Nude mice	15 μ g/tumor	Intratumora I	Twice weekly for 2-4 weeks	[3]

Signaling Pathways and Experimental Workflows Signaling Pathways Modulated by miR-183

miR-183 exerts its influence on cancer progression by targeting multiple downstream genes, thereby affecting key signaling pathways. A summary of these interactions is depicted in the following diagrams.

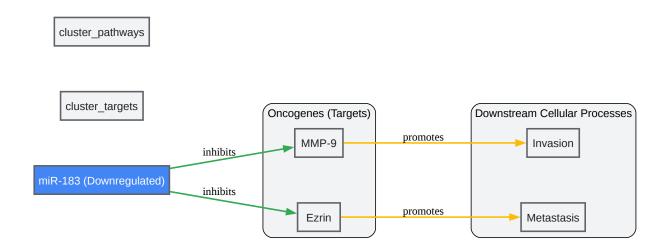




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Caption: Oncogenic role of miR-183 in cancer.





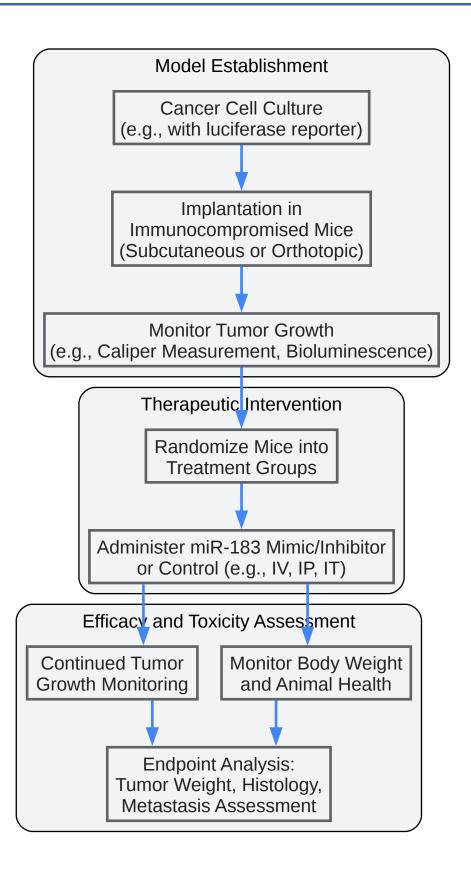
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Caption: Tumor-suppressive role of miR-183 in cancer.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for evaluating the efficacy of miR-183 mimics or inhibitors in a mouse xenograft model.





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Caption: General workflow for in vivo evaluation of miR-183 therapeutics.



Experimental Protocols Protocol 1: Systemic Delivery of miR-183 Mimic in a Xenograft Mouse Model

Objective: To evaluate the tumor-suppressive effect of a systemically delivered miR-183 mimic.

Materials:

- miR-183 mimic and negative control miRNA (scrambled sequence).
- In vivo grade delivery vehicle (e.g., Neutral Lipid Emulsion, PEI-based nanoparticles).
- Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
- Cancer cell line with low endogenous miR-183 expression.
- · Sterile PBS.
- · Calipers for tumor measurement.
- Anesthesia.

Procedure:

- · Cell Culture and Implantation:
 - Culture the selected cancer cell line under standard conditions.
 - Harvest and resuspend cells in sterile PBS or Matrigel.
 - Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells into the flank of each mouse.
- Tumor Growth Monitoring:
 - Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
 - Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).



- Randomization and Treatment:
 - Once tumors reach the desired size, randomize mice into treatment and control groups (n=5-10 mice per group).
 - Prepare the miR-183 mimic/vehicle and control/vehicle complexes according to the manufacturer's protocol. A typical dose might range from 1-5 mg/kg.
 - Administer the complexes via intravenous (tail vein) or intraperitoneal injection.
 - Repeat the administration at a determined frequency (e.g., twice weekly).
- Efficacy and Toxicity Assessment:
 - Continue to monitor tumor volume and body weight throughout the study.
 - Observe mice for any signs of toxicity.
 - At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice.
 - Excise tumors, measure their final weight, and process for downstream analysis (e.g., histology, qPCR for target gene expression).

Protocol 2: Local Delivery of miR-183 Inhibitor (Antagomir) in a Xenograft Mouse Model

Objective: To evaluate the effect of inhibiting oncogenic miR-183 on tumor growth.

Materials:

- miR-183 antagomir and a scrambled control antagomir.
- Delivery vehicle suitable for local injection (e.g., Atelocollagen).
- Immunocompromised mice.
- Cancer cell line with high endogenous miR-183 expression.

Methodological & Application





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- Calipers.
- Anesthesia.

Procedure:

- Model Establishment:
 - Establish subcutaneous tumors as described in Protocol 1.
- Treatment:
 - Once tumors are established, randomize mice into treatment and control groups.
 - Prepare the antagomir/vehicle complexes. A typical dose for intratumoral injection is around 10-20 μg per tumor.
 - Under light anesthesia, slowly inject the complex directly into multiple sites within the tumor.
 - Repeat the injections at a specified frequency (e.g., twice a week).
- Monitoring and Analysis:
 - Monitor tumor growth and animal well-being as previously described.
 - At the study endpoint, collect tumors for weight measurement and further molecular analysis to confirm target gene derepression.

Disclaimer: The provided dosage ranges and protocols are for informational purposes and should be considered as a starting point. The optimal dosage, administration route, and vehicle for "Anticancer agent 183" (miR-183 mimics or inhibitors) will depend on the specific cancer model, the delivery system used, and the therapeutic goal. It is crucial for researchers to perform dose-escalation and toxicity studies to determine the most effective and safe regimen for their specific experimental setup.



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